molecular formula C20H20N2O3S B3610228 4-methoxy-3-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide

4-methoxy-3-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide

Cat. No.: B3610228
M. Wt: 368.5 g/mol
InChI Key: LYDYWZOPPDRVBM-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide is an organic compound with the molecular formula C20H20N2O3S. This compound is characterized by its complex structure, which includes a methoxy group, a methyl group, a pyridine ring, and a benzenesulfonamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 4-(pyridin-4-ylmethyl)aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxy-3-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide.

Scientific Research Applications

4-methoxy-3-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues, further enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[4-(4-morpholinyl)phenyl]benzenesulfonamide
  • 4-methyl-N-(2-((pyridin-4-ylmethylene)-amino)-phenyl)benzenesulfonamide

Uniqueness

4-methoxy-3-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable molecule for targeted research applications .

Properties

IUPAC Name

4-methoxy-3-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-15-13-19(7-8-20(15)25-2)26(23,24)22-18-5-3-16(4-6-18)14-17-9-11-21-12-10-17/h3-13,22H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDYWZOPPDRVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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